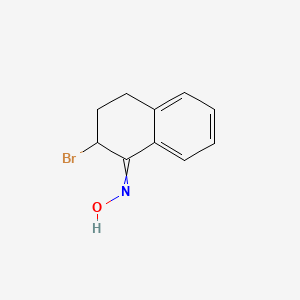
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a bromine atom and a dihydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the reaction of 2-bromo-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with specific molecular targets. The bromine atom and the dihydronaphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a bromine atom with a dihydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56384-59-9 |
|---|---|
Fórmula molecular |
C10H10BrNO |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
N-(2-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10BrNO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12-13/h1-4,9,13H,5-6H2 |
Clave InChI |
QVJDMAHGIQELJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=NO)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


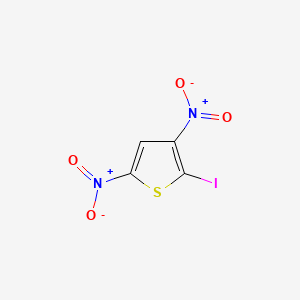
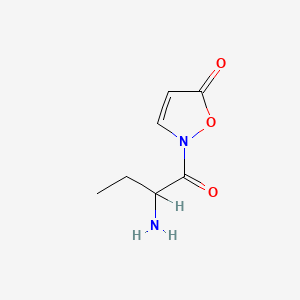
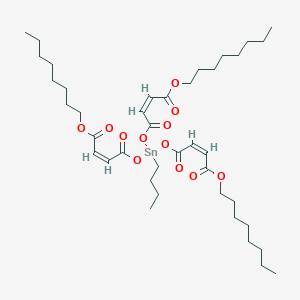
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
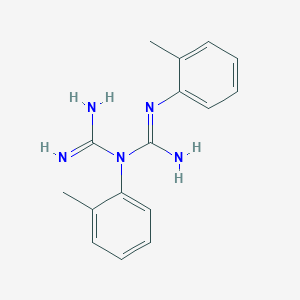
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
